molecular formula C21H29N5O3S B10922006 1-[4-({4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one

1-[4-({4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one

Cat. No.: B10922006
M. Wt: 431.6 g/mol
InChI Key: OTBSMRMXRQDSGO-UHFFFAOYSA-N
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Description

1-[4-({4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyrrolidinone ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-({4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE typically involves multi-step organic synthesisCommon reagents used in these steps include hydrazine derivatives, acetylenic ketones, and various sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-({4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

1-[4-({4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-({4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-({4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE is unique due to its combination of three distinct functional groups: the pyrazole, piperazine, and pyrrolidinone rings. This structural complexity allows for a wide range of chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H29N5O3S

Molecular Weight

431.6 g/mol

IUPAC Name

1-[4-[4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C21H29N5O3S/c1-3-26-17(2)18(15-22-26)16-23-11-13-24(14-12-23)30(28,29)20-8-6-19(7-9-20)25-10-4-5-21(25)27/h6-9,15H,3-5,10-14,16H2,1-2H3

InChI Key

OTBSMRMXRQDSGO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O)C

Origin of Product

United States

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